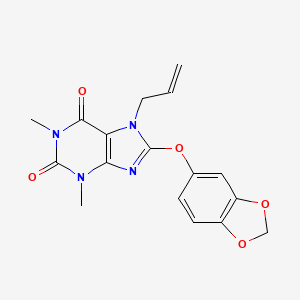
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Vue d'ensemble
Description
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays an important role in regulating various physiological processes in the body. ABT-702 has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of adenosine kinase, an enzyme that breaks down adenosine. Adenosine is an important molecule that plays a role in regulating various physiological processes in the body, including inflammation, immune response, and neurotransmission. By blocking the activity of adenosine kinase, this compound increases the concentration of adenosine in the body, leading to various physiological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. These effects include increased levels of adenosine, modulation of immune response, inhibition of cancer cell growth, and reduction of inflammation. This compound has also been shown to have a neuroprotective effect in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool, including its specificity for adenosine kinase and its ability to increase adenosine levels in the body. However, there are also limitations to using this compound in lab experiments, including its potential toxicity at high doses and its limited solubility in water.
Orientations Futures
There are several future directions for research on 7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential of this compound as a treatment for various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes in the body.
Applications De Recherche Scientifique
7-allyl-8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells by blocking the activity of adenosine kinase. In neurology, this compound has been studied for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. In immunology, this compound has been studied for its potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
8-(1,3-benzodioxol-5-yloxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-4-7-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)26-10-5-6-11-12(8-10)25-9-24-11/h4-6,8H,1,7,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSCMUNGYXLSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC4=C(C=C3)OCO4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-bromo-2-furyl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323900.png)
![3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene](/img/structure/B4323907.png)
![N-[2-(1H-indol-3-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]methanesulfonamide](/img/structure/B4323914.png)
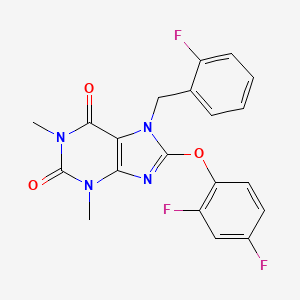
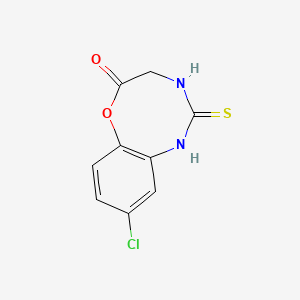
![2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323930.png)
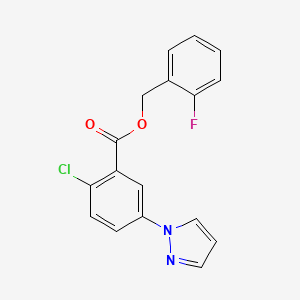
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4323946.png)
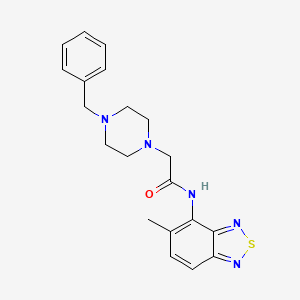
![2-[5-(2-bromo-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4323961.png)
![2-[(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4323968.png)
![8-ethyl-2-[4-({[3-(methoxycarbonyl)-4-(4-methylphenyl)-2-thienyl]amino}carbonothioyl)piperazin-1-yl]-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4323990.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4323992.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B4324005.png)
